TSI-01
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TSI-01 involves the reaction of 3,4-dichloro-2,5-dihydro-2,5-dioxo-1H-pyrrole with 4-isopropoxybenzoic acid. The reaction is typically carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
TSI-01 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the ester and dichloropyrrole moieties. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can convert the ester group to an alcohol .
Scientific Research Applications
TSI-01 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of LPCAT2 in lipid metabolism and PAF biosynthesis.
Biology: Employed in studies investigating the regulation of inflammatory responses and the role of LPCAT2 in immune cell function.
Medicine: Potential therapeutic applications in treating inflammatory diseases by inhibiting PAF biosynthesis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in quality control processes
Mechanism of Action
TSI-01 exerts its effects by selectively inhibiting LPCAT2, thereby suppressing the biosynthesis of PAF. LPCAT2 is responsible for the acetylation of lysophosphatidylcholine to form PAF. By inhibiting this enzyme, this compound reduces the levels of PAF, leading to decreased inflammation. The molecular targets involved include the active site of LPCAT2, where this compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
LPCAT1 Inhibitors: Compounds that inhibit lysophosphatidylcholine acyltransferase 1 (LPCAT1), which is primarily expressed in the lungs.
PAF Receptor Antagonists: Compounds that block the PAF receptor, preventing PAF from exerting its pro-inflammatory effects
Uniqueness of TSI-01
This compound is unique due to its high selectivity for LPCAT2 over LPCAT1, making it a valuable tool for studying the specific role of LPCAT2 in inflammation. Its ability to selectively inhibit LPCAT2 without affecting LPCAT1 allows for more targeted investigations and potential therapeutic applications .
Properties
IUPAC Name |
propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAMLWVXUVJMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.